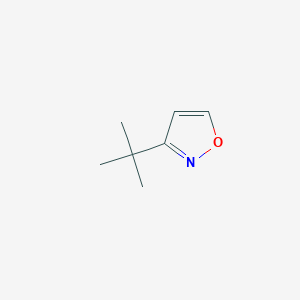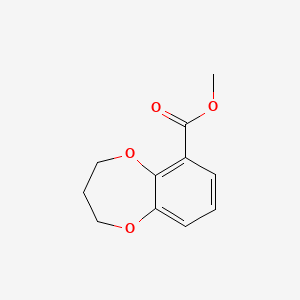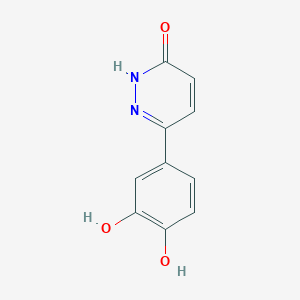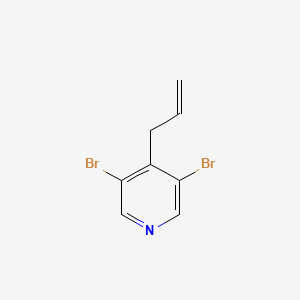
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate substituents. One common method involves the use of chalcone imines and homophthalic anhydrides in a [4 + 2]-cycloaddition reaction . This reaction is notable for its atom-economical and stereoselective nature, providing access to structurally diverse heterocyclic products.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-4-ylmethyl group can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The specific pathways involved can vary depending on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine: Shares the methylsulfanyl and pyrimidine moieties but differs in the thieno ring structure.
Isopropyl(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate: Contains a pyridin-4-yl group but differs in the carbamate functionality.
Uniqueness
2-(Methylthio)-5-(pyridin-4-ylmethyl)pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
64107-41-1 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-methylsulfanyl-5-(pyridin-4-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3OS/c1-16-11-13-7-9(10(15)14-11)6-8-2-4-12-5-3-8/h2-5,7H,6H2,1H3,(H,13,14,15) |
InChI Key |
CDXLMOHXDMHKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



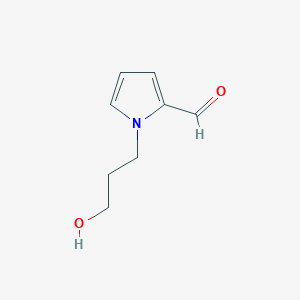


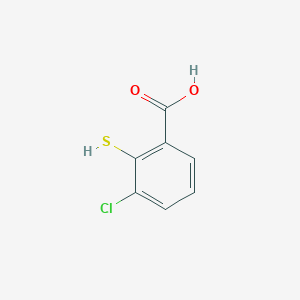
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B8740009.png)
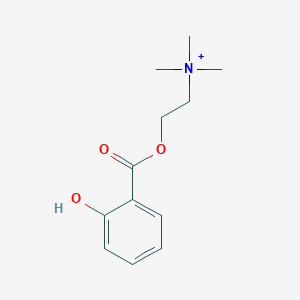
![2-Amino-5-chloro-N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamide](/img/structure/B8740016.png)
